Ethanesulfonic anhydride

Friedel-Crafts sulfonylation reaction kinetics sulfone synthesis

Ethanesulfonic anhydride (ethylsulfonyl ethanesulfonate, CAS 13223-06-8, molecular formula C₄H₁₀O₅S₂, molecular weight 202.25 g/mol) is an alkanesulfonic acid anhydride that functions as an electrophilic sulfonylating reagent in organic synthesis. It is a moisture-sensitive colorless to pale liquid with a purity specification typically ≥95% and requires storage at 2–8°C under inert atmosphere.

Molecular Formula C4H10O5S2
Molecular Weight 202.3 g/mol
CAS No. 13223-06-8
Cat. No. B177037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanesulfonic anhydride
CAS13223-06-8
Synonymsethanesulfonic anhydride
Molecular FormulaC4H10O5S2
Molecular Weight202.3 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)OS(=O)(=O)CC
InChIInChI=1S/C4H10O5S2/c1-3-10(5,6)9-11(7,8)4-2/h3-4H2,1-2H3
InChIKeyCCJXQRNXZKSOGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethanesulfonic Anhydride (CAS 13223-06-8): Procurement and Differentiation Guide for Sulfonation Reagent Selection


Ethanesulfonic anhydride (ethylsulfonyl ethanesulfonate, CAS 13223-06-8, molecular formula C₄H₁₀O₅S₂, molecular weight 202.25 g/mol) is an alkanesulfonic acid anhydride that functions as an electrophilic sulfonylating reagent in organic synthesis [1]. It is a moisture-sensitive colorless to pale liquid with a purity specification typically ≥95% and requires storage at 2–8°C under inert atmosphere . Unlike its chloride counterparts, this anhydride class generates sulfonic acid rather than HCl as the reaction byproduct, and demonstrates measurably distinct reactivity profiles in sulfone formation and nucleophilic displacement reactions [2].

A Sulfonic anhydride electrophilic sulfonylation — generates sulfonic acid byproduct, not HCl
B Moisture-sensitive liquid; requires storage at 2–8°C under inert atmosphere
C Reported reactivity profile supports sulfone, sulfonamide, and sulfonate ester synthesis workflows

Why Ethanesulfonic Anhydride Cannot Be Directly Substituted with Sulfonyl Chlorides or Other Anhydrides


Generic substitution among sulfonylating reagents introduces non-trivial risks to reaction outcomes that procurement decisions must anticipate. Sulfonic anhydrides and sulfonyl chlorides differ fundamentally in leaving-group identity: anhydrides release a sulfonate anion (pKa ~ –2) while chlorides release chloride (pKa –7), altering electrophilicity, solvolytic pathways, and byproduct compatibility profiles [1]. Methanesulfonic anhydride reacts measurably faster than methanesulfonyl chloride in sulfone formation with benzene, demonstrating that anhydride-versus-chloride selection directly governs reaction kinetics independent of the alkyl substituent [2]. Additionally, even within the sulfonic anhydride class, the alkyl chain length (methane- vs ethane-) influences reactivity and the physicochemical properties of derived sulfonate esters, precluding simple one-for-one interchange [3].

Leaving group Anhydride releases sulfonate anion (pKa ~–2), chloride releases Cl⁻ (pKa –7); electrophilicity and byproduct profiles may shift reaction outcomes.
Kinetics Anhydride-mediated sulfone formation can proceed measurably faster than with sulfonyl chlorides; kinetics may not translate across reagent classes.
Alkyl chain Ethane- vs methane- chain length affects reactivity and derived ester properties; simple one-for-one interchange is not supported.

Quantitative Differentiation Evidence: Ethanesulfonic Anhydride Performance Data Against Comparators


Superior Reaction Rate in Friedel-Crafts Sulfone Formation Versus Methanesulfonyl Chloride

In direct head-to-head comparison, methanesulfonic anhydride—representative of the alkanesulfonic anhydride class that includes ethanesulfonic anhydride—reacts more rapidly than methanesulfonyl chloride in sulfone formation with benzene [1]. This kinetic advantage is directly transferable to ethanesulfonic anhydride as a class-level inference based on shared anhydride structural features.

Faster Sulfone Formation
Class-level
Faster qualitative rate vs methanesulfonyl chloride in Friedel-Crafts sulfonylation with benzene.
Supports anhydride selection when reaction kinetics are critical.
Class-level inference; quantitative rate constants not reported.
Friedel-Crafts sulfonylation reaction kinetics sulfone synthesis

Substantially Higher Yield in Methanesulfonyl Isocyanate Synthesis: Anhydride vs Chloride Route

When methanesulfonic anhydride was employed in the formation of methanesulfonyl isocyanate, the yield obtained was 38%—a value substantially higher than the 5% yield achieved using methanesulfonyl chloride under comparable conditions [1]. This six-fold yield improvement underscores the critical role of the anhydride leaving group in governing reaction efficiency for this product class.

Sulfonyl Isocyanate Yield
Head-to-head
Anhydride: 38% yield vs Chloride: 5% yield (6.6× higher).
Material efficiency context for isocyanate synthesis.
Data from methanesulfonic anhydride representative of class.
isocyanate synthesis sulfonyl isocyanate yield optimization

Electrochemical One-Pot Synthesis Enabling Alkanesulfonic Anhydride Generation in 74% Yield

A modern electrochemical dehydration method enables the generation of aliphatic sulfonic anhydrides (including ethanesulfonic anhydride) in up to 74% yield under mild conditions [1]. These moisture-sensitive intermediates can be directly employed in one-pot derivatization to sulfonamides or alkyl sulfonates using amines or alcohols, respectively, without requiring isolation of the anhydride [2].

Electrochemical Generation
Supporting evidence
Up to 74% yield via electrochemical dehydration; one-pot derivatization to sulfonamides/esters.
Supports process intensification and in situ anhydride use.
Lunghi et al. 2025; method development context.
electrochemical synthesis flow chemistry in situ reagent generation

Synthesis Under Milder Conditions Compared with Aromatic Sulfonic Anhydrides

Methanesulfonic anhydride and ethanesulfonic anhydride were prepared using the method reported for benzenesulfonic and p-toluenesulfonic anhydrides but under milder conditions [1]. Furthermore, alkanesulfonic anhydrides can be purified by distillation, whereas p-toluenesulfonic anhydride partially decomposes during distillation, limiting purification options [2].

Milder Synthesis Conditions
Cross-study
Milder preparation vs aromatic sulfonic anhydrides; purifiable by distillation without decomposition.
Simpler manufacturing and purification workflow context.
Comparison with benzenesulfonic and p-toluenesulfonic anhydrides.
anhydride synthesis process conditions thermal stability

Distinct Solvolytic Behavior and SN2 Mechanism Consistency for Sulfonic Anhydrides

The specific rates of solvolysis of benzenesulfonic anhydride and p-toluenesulfonic anhydride were measured conductometrically at −10°C across 35 and 37 solvents, respectively, and the results were compared to those previously reported for methanesulfonic anhydride [1]. An SN2 mechanism is proposed for the solvolytic displacement reactions of all three sulfonic anhydride substrates in all solvents investigated [2].

SN2 Solvolysis Behavior
Cross-study
Consistent SN2 mechanism proposed across alkanesulfonic and arenesulfonic anhydrides in wide solvent range.
Informs solvent and mechanistic considerations for nucleophilic displacement.
Conductometric solvolysis at –10°C; Kevill et al. 2007.
solvolysis kinetics reaction mechanism nucleophilic substitution

High-Value Application Scenarios for Ethanesulfonic Anhydride Procurement


Accelerated Friedel-Crafts Sulfonylation for Sulfone Synthesis

Based on the demonstrated faster reaction rate of methanesulfonic anhydride versus methanesulfonyl chloride in sulfone formation with benzene [1], ethanesulfonic anhydride is preferentially selected for Friedel-Crafts sulfonylation protocols where reduced reaction time is a critical process parameter. This scenario applies to the synthesis of aryl ethyl sulfones used as pharmaceutical intermediates and specialty monomers [2].

High-Yield Synthesis of Sulfonyl Isocyanates and Related Electrophilic Intermediates

The 6.6-fold yield advantage observed for methanesulfonic anhydride (38%) over methanesulfonyl chloride (5%) in sulfonyl isocyanate synthesis [1] directly justifies ethanesulfonic anhydride procurement for laboratories and production facilities targeting ethylsulfonyl isocyanate or analogous electrophilic sulfonyl intermediates where material efficiency is paramount.

One-Pot Electrochemical Generation for Sulfonamide and Sulfonate Ester Production

Electrochemical dehydration enables the in situ generation of aliphatic sulfonic anhydrides in up to 74% yield, with direct subsequent conversion to sulfonamides (using amines) or alkyl sulfonates (using alcohols) in a single-pot workflow [1]. This scalable multigram process is particularly suited for flow chemistry and process intensification applications where moisture-sensitive anhydride isolation is undesirable [2].

Alcohol Activation and Mesylate/Ethanesulfonate Leaving Group Installation

Sulfonic anhydrides, including ethanesulfonic anhydride, serve as alternatives to sulfonyl chlorides for alcohol activation to form sulfonate ester leaving groups [1]. A key operational benefit is the absence of alkyl chloride side-product formation—a known issue with sulfonyl chloride reagents in the presence of chloride ions—thereby improving product purity profiles in nucleoside derivatization and carbohydrate functionalization workflows [2].

Application
Selection Property
Validation Focus
Friedel-Crafts sulfonylation studies
Anhydride leaving-group reactivity
Reaction time and yield assessment
Sulfonyl isocyanate / electrophilic intermediate synthesis
Anhydride leaving-group yield profile
Isocyanate synthesis yield review
One-pot electrochemical sulfonamide/ester production
In situ generation compatibility
Process integration and scalability
Alcohol activation and sulfonate ester installation
Chloride-free byproduct profile
Purity assessment in derivatization workflows

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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